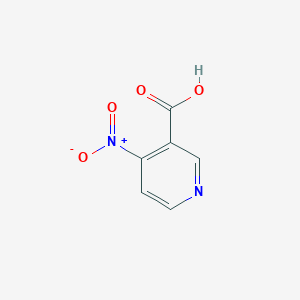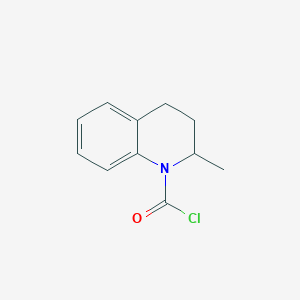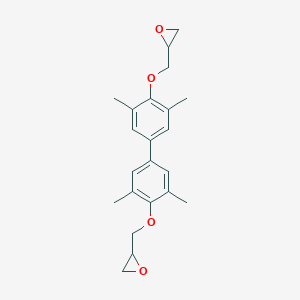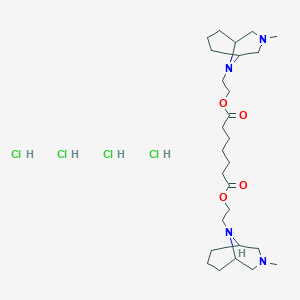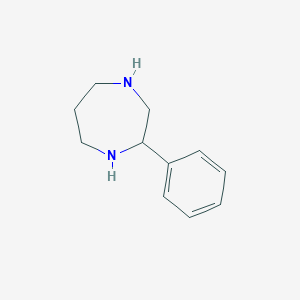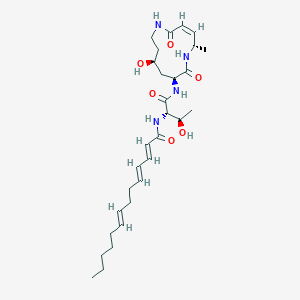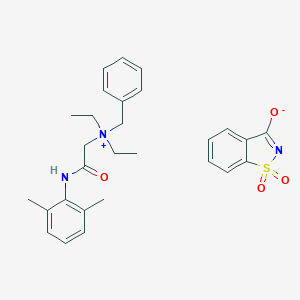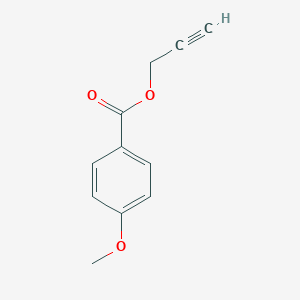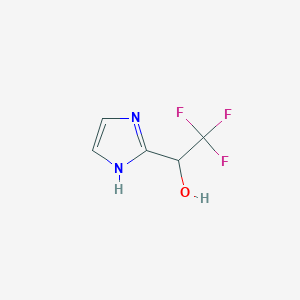
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol, also known as TFIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFIE is a white crystalline powder that has a molecular weight of 195.16 g/mol and a melting point of 104-106°C. In
科学研究应用
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been extensively studied for its potential applications in various research fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
作用机制
The mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol is not well understood, but it is believed to act through the inhibition of various enzymes and proteins. For example, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol is its high purity, which makes it easy to work with in the laboratory. Additionally, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol has a relatively low toxicity, which makes it a safe compound to work with. However, one limitation of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol is its relatively high cost, which may limit its use in some research applications.
未来方向
There are many potential future directions for research on 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol. One area of interest is the development of new drugs based on 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol, particularly for the treatment of infectious diseases and cancer. Another area of interest is the study of the mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol, which could lead to the development of new drugs that target specific enzymes and proteins. Additionally, the neuroprotective effects of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol could be further studied to determine its potential use in the treatment of neurological disorders. Finally, the synthesis method for 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol could be optimized to reduce the cost of production, making it more accessible for research applications.
合成方法
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol can be synthesized through a simple reaction between 1H-imidazole-2-carbaldehyde and 2,2,2-trifluoroethanol in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol in high purity.
属性
IUPAC Name |
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3(11)4-9-1-2-10-4/h1-3,11H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAGPGPPNUHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
